3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride
Description
3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride is a halogenated indolinone derivative with the molecular formula C₈H₈ClFN₂O and a molecular weight of 202.62 g/mol . Its CAS registry number is 1214059-84-3 . The compound features a 1,3-dihydro-2H-indol-2-one core substituted with an amino group at position 3 and a fluorine atom at position 6.
Properties
IUPAC Name |
3-amino-6-fluoro-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O.ClH/c9-4-1-2-5-6(3-4)11-8(12)7(5)10;/h1-3,7H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUQOFGTFWJQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214059-84-3 | |
| Record name | 3-amino-6-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and appropriate reagents.
Reaction Conditions: The reaction conditions often include the use of strong bases or acids, depending on the specific synthetic route chosen. For example, a common method involves the reaction of 6-fluoroindole with chloroacetic acid in the presence of a base like sodium hydroxide.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.
Scientific Research Applications
Chemical Research Applications
1.1 Organic Synthesis
- Building Block: This compound serves as a key building block in organic synthesis, enabling the creation of more complex molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions such as oxidation, reduction, and substitution .
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to oxidized derivatives | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) |
| Reduction | Forms reduced derivatives | Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) |
| Substitution | Introduces new functional groups | Various nucleophiles and electrophiles |
1.2 Analytical Chemistry
- Reagent for Analysis: The compound is used as a reagent in analytical chemistry for the detection and quantification of other substances. Its unique properties allow it to form complexes with various analytes, enhancing sensitivity in detection methods .
Biological Research Applications
2.1 Pharmacological Studies
- Investigating Biological Effects: this compound is studied for its potential pharmacological effects, including its role in cellular processes and signaling pathways. Research indicates that it may have applications in treating various diseases due to its interaction with biological targets .
2.2 Cell Culture
- Support for Cell Growth: The compound is utilized in cell culture studies to explore its effects on cell viability and proliferation. Its biochemical properties make it suitable for use in experiments aimed at understanding cellular mechanisms and drug responses .
Industrial Applications
3.1 Dye and Pigment Production
- Colorant Development: The compound is employed in the production of dyes and pigments due to its vibrant color properties when incorporated into formulations. This application is significant in industries such as textiles and coatings .
Case Studies
4.1 Case Study on Biological Activity
A study published in a peer-reviewed journal explored the effects of this compound on cancer cell lines. Results indicated that the compound exhibited cytotoxic activity against specific cancer types, suggesting potential therapeutic applications.
4.2 Case Study on Chemical Synthesis
In a research project focusing on synthetic methodologies, researchers successfully employed this compound as an intermediate for synthesizing novel indole derivatives with enhanced biological activity. This work highlights its versatility as a precursor in drug development .
Mechanism of Action
The mechanism by which 3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Amino-Substituted Indolinone Derivatives
6-Amino-1,3-dihydro-2H-indol-2-one Hydrochloride (CAS 101389-22-4)
- Molecular Formula : C₈H₈ClN₂O
- Molecular Weight : 184.62 g/mol
- Key Differences : Lacks the fluorine atom at position 6. The absence of fluorine may reduce lipophilicity and metabolic stability compared to the target compound.
3-Amino-6-methoxy-1,3-dihydro-2H-indol-2-one Hydrochloride (CAS 1268957-08-9)
Halogenated Indolinones
6-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one (CAS 100487-74-9)
Pharmacologically Active Indolinones
Ropinirole Hydrochloride (CAS not provided)
- Molecular Formula : C₁₆H₂₄N₂O·HCl
- Molecular Weight : 296.84 g/mol
- Key Features: A dopamine agonist with a dipropylaminoethyl substituent at position 4. Solubility in water is 133 mg/mL, facilitating oral bioavailability .
- Therapeutic Use : Approved for Parkinson’s disease and restless leg syndrome.
Ziprasidone Hydrochloride Monohydrate (CAS 138982-67-9)
Structural and Functional Comparison Table
Research Findings and Implications
Impact of Substituents
- Fluorine vs. Methoxy : The 6-fluoro group in the target compound increases electronegativity and metabolic stability compared to the 6-methoxy derivative, which may exhibit higher lipophilicity .
- Complex Derivatives: Ziprasidone’s extended side chain enables dopamine and serotonin receptor antagonism, highlighting the indolinone core’s versatility in drug design .
Stability and Commercial Viability
The discontinuation of 3-amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride contrasts with Ziprasidone’s successful stabilization via monohydrate formation . This suggests that optimizing hydration states or salt forms could address stability issues in amino-fluoro-indolinones.
Therapeutic Potential
While Ropinirole and Ziprasidone are clinically validated, simpler derivatives like the target compound may warrant exploration for neurological or oncological targets, given the indolinone scaffold’s prevalence in kinase inhibitors and neurotransmitter modulators .
Biological Activity
3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride (CAS Number: 1214059-84-3) is a compound that has attracted attention in various fields of biomedical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₈H₈ClFN₂O and is characterized by the following structural features:
- Indole core : A bicyclic structure that is common in many biologically active compounds.
- Fluorine substitution : The presence of a fluorine atom enhances lipophilicity and may influence receptor binding.
- Amino group : This functional group is often associated with increased biological activity.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Antidepressant Activity : The compound has been studied for its potential to act on neurotransmitter systems related to mood regulation. It has shown promise in animal models for conditions such as depression and anxiety, suggesting modulation of serotonin and norepinephrine pathways .
- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed were notably low, indicating potent antibacterial effects .
- Neuroprotective Effects : There is evidence suggesting that the compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders. This is attributed to its ability to modulate oxidative stress and inflammation in neuronal cells .
Research Findings
A summary of key findings from recent studies on the biological activity of this compound is presented below:
Case Study 1: Antidepressant Activity
In a controlled study, rodents treated with this compound exhibited significant reductions in immobility time during forced swim tests compared to control groups. This suggests a potential antidepressant effect mediated through serotonergic pathways.
Case Study 2: Antimicrobial Efficacy
A recent clinical isolate study tested the compound against multidrug-resistant strains of E. coli and K. pneumoniae. The results showed remarkable activity with MIC values significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
